molecular formula C14H18N4O2 B3426948 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide CAS No. 556006-94-1

4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide

Cat. No.: B3426948
CAS No.: 556006-94-1
M. Wt: 274.32 g/mol
InChI Key: DKNFFBAVXMUENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide is a phthalazine-based carbohydrazide compound intended for research use only. It is not for diagnostic or therapeutic applications. Phthalazine derivatives represent a significant pharmacophore in medicinal chemistry and are extensively investigated for developing novel kinase-targeted anticancer agents . These compounds are known to exhibit potent biological activity by acting as inhibitors for key molecular targets, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . The hydrazide functional group is particularly valuable in drug development, as it can act as a hydrogen bond donor and acceptor, facilitating interactions with active sites in target proteins . In research settings, this compound serves as a key synthetic intermediate or precursor for the development of novel chemical entities. It can be used in peptide coupling strategies via the azide method, condensed with aldehydes to form hydrazone derivatives, or cyclized to form new heterocyclic systems . These synthetic pathways are utilized to create libraries of compounds for high-throughput screening against various disease models, with a strong emphasis in oncology research.

Properties

IUPAC Name

4-oxo-3-pentylphthalazine-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-2-3-6-9-18-14(20)11-8-5-4-7-10(11)12(17-18)13(19)16-15/h4-5,7-8H,2-3,6,9,15H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNFFBAVXMUENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701167292
Record name 3,4-Dihydro-4-oxo-3-pentyl-1-phthalazinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556006-94-1
Record name 3,4-Dihydro-4-oxo-3-pentyl-1-phthalazinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=556006-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-4-oxo-3-pentyl-1-phthalazinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide typically involves the reaction of phthalic anhydride with hydrazine hydrate, followed by the introduction of a pentyl group. The reaction conditions often include:

    Temperature: Moderate heating (around 60-80°C)

    Solvent: Commonly used solvents include ethanol or methanol

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phthalazine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide exhibits several potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for the development of new antibiotics.
  • Anticancer Activity : Investigations into its cytotoxic effects on various cancer cell lines have shown promise, indicating its potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses is being explored, which could lead to therapeutic applications in treating inflammatory diseases.

These biological activities make this compound a subject of interest for further pharmacological development.

Synthetic Routes

Several synthetic methodologies have been explored to produce this compound:

  • Condensation Reactions : The synthesis often involves condensation reactions between hydrazine derivatives and phthalic anhydride or its derivatives.
  • Cyclization Techniques : Cyclization methods are utilized to form the phthalazine structure, followed by functionalization to introduce the pentyl and carbohydrazide groups.

These synthetic routes highlight the compound's versatility and potential for modification to enhance its pharmacological properties.

Mechanism of Action

The mechanism of action of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects at Position 3

The substituent at position 3 significantly influences physicochemical properties and reactivity. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent (Position 3) Molecular Formula Molecular Weight Key Reactivity/Applications
4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide Pentyl (C₅H₁₁) C₉H₈N₄O₂ 204.19 High lipophilicity; used in PA-mediated syntheses of dioxoisoindoline derivatives .
3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide Methyl (CH₃) C₁₀H₁₀N₄O₂ 218.21 Smaller steric hindrance; facilitates faster reactions in aqueous media .
4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxamide Phenyl (C₆H₅) C₁₅H₁₁N₃O₂ 265.27 Aromatic π-π interactions enhance crystallinity; used in pharmaceutical intermediates .
3-(3-Methylbutyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide 3-Methylbutyl (branched C₅H₁₁) C₁₃H₁₆N₄O₂ 276.30 Branched chain reduces packing efficiency; modifies solubility in non-polar solvents .
4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide 3-(Trifluoromethyl)phenyl (C₆H₄CF₃) C₁₆H₁₀F₃N₃O₂ 333.27 Electron-withdrawing CF₃ group enhances electrophilic substitution reactivity .

Physicochemical Properties

  • Lipophilicity:
    Pentyl and 3-methylbutyl substituents increase logP values, enhancing membrane permeability compared to phenyl or methyl groups .
  • Solubility:
    Methyl and CF₃-substituted derivatives show higher aqueous solubility due to polar interactions, whereas pentyl and phenyl analogues are more soluble in organic solvents .
  • Thermal Stability:
    Lactam ring stability is highest in CF₃-substituted derivatives due to resonance stabilization, while branched alkyl groups reduce melting points .

Industrial Relevance

  • Branched alkyl derivatives (e.g., 3-methylbutyl) are preferred in non-polar solvent-based syntheses for their improved solubility .
  • CF₃-substituted compounds are utilized in high-value agrochemicals due to their enhanced reactivity .

Biological Activity

4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (commonly referred to as 4-OPDH) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of 4-OPDH, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C14H18N4O2
  • Molecular Weight : 274.32 g/mol
  • CAS Number : 556006-94-1

The compound features a phthalazine core structure, which is significant in medicinal chemistry for its diverse biological activities. The incorporation of a pentyl group and a carbohydrazide moiety enhances its reactivity and potential efficacy in various biological systems .

Pharmacological Potential

Research indicates that 4-OPDH exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that 4-OPDH may possess cytotoxic properties against various cancer cell lines. For instance, derivatives of similar structures have shown significant inhibition of growth in human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer) with GI50 values ranging from 0.74 to 10.0 μg/mL .

While the exact mechanism of action for 4-OPDH remains under investigation, its structural similarities to other bioactive compounds suggest potential interactions with key cellular targets involved in cancer proliferation and apoptosis pathways. For example, docking studies with related compounds have indicated possible binding interactions with proteins involved in cell cycle regulation and apoptosis induction .

Comparative Analysis with Related Compounds

To better understand the biological activity of 4-OPDH, it is useful to compare it with structurally similar compounds. The following table summarizes some notable analogs:

Compound NameCAS NumberSimilarityUnique Features
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid763114-26-70.73Incorporates a fluorine atom, enhancing lipophilicity.
Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate63001-30-90.71Different heterocyclic structure with potential different biological activities.
(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one101328-85-20.68Contains an amino group that may enhance solubility and bioactivity.

This comparative analysis highlights the unique structural features of 4-OPDH that may contribute to its specific biological activities .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from phthalazine structures:

  • Cytotoxicity Studies : A study focusing on derivatives of phthalazine reported significant cytotoxic effects against several cancer cell lines, indicating a promising avenue for further exploration of 4-OPDH's anticancer potential .
  • Mechanistic Insights : Research involving docking studies has provided insights into how similar compounds interact with target proteins, suggesting that modifications to the phthalazine core could enhance efficacy against specific cancer types .
  • Pharmacological Development : Ongoing research is aimed at synthesizing new derivatives based on the structure of 4-OPDH to improve its pharmacological profile and reduce potential side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide
Reactant of Route 2
Reactant of Route 2
4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.